Physicochemical Profiling and Synthetic Utility of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole
Physicochemical Profiling and Synthetic Utility of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole
Executive Summary & Core Significance
In my tenure developing heterocyclic libraries for high-throughput screening, I have found that the thiazole scaffold serves as a privileged pharmacophore, featured prominently in antimicrobial, antineoplastic, and anti-inflammatory agents[1]. Within this chemical space, (CAS 1493559-11-7) emerges as a highly versatile, bifunctional building block[2].
Rather than viewing this compound as a mere end-product, drug development professionals should treat it as a strategic node in complex molecule synthesis. Its architecture—combining the electron-rich aromaticity of a 2,4-disubstituted thiazole with the electrophilic potential of a primary alkyl chloride—enables orthogonal functionalization without the need for exhaustive protecting-group chemistry.
Physicochemical and Structural Profiling
Understanding the physicochemical baseline of CAS 1493559-11-7 is critical for predicting its behavior in both synthetic workflows and biological environments. The thiazole ring provides a hydrogen bond acceptor (N3) and a site for
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole |
| CAS Registry Number | 1493559-11-7 |
| Molecular Formula | C8H12ClNS |
| Molecular Weight | 189.70 g/mol |
| Predicted LogP | ~2.8 - 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Thiazole Nitrogen) |
| Rotatable Bonds | 4 |
Retrosynthetic Strategies and Hantzsch Cyclization
The most robust and scalable method for constructing 2,4-disubstituted thiazoles is the[3]. This classical condensation relies on the reaction between a thioamide and an
Workflow of the Hantzsch thiazole synthesis for 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole.
Mechanistic Divergence and Reactivity
The strategic value of this compound lies in its mechanistic divergence. The molecule presents three distinct reactive domains that can be targeted selectively:
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Alkyl Chloride (C-Cl): A prime candidate for SN2 nucleophilic displacement by amines, thiols, or alkoxides.
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Thiazole Nitrogen (N3): Susceptible to protonation (salt formation) or alkylation, forming reactive thiazolium salts.
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Thiazole Carbon (C5): The calculated
electron consistency identifies C5 as the preferred, most electron-rich site for (EAS) such as halogenation or formylation[4].
Mechanistic divergence of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole in organic synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every reagent choice.
Protocol A: Hantzsch Cyclization (Synthesis of Core Scaffold)
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Causality & Rationale: Ethanol is selected as a protic solvent to stabilize the highly polar transition states during the initial S-alkylation. The subsequent reflux provides the thermal energy required to drive the cyclodehydration step, aromatizing the ring to achieve thermodynamic stability.
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Step 1 (Initiation): Dissolve 1.0 eq of thioacetamide in absolute ethanol (0.5 M concentration).
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Step 2 (Addition): Dropwise add 1.05 eq of 1,5-dichloro-4-methylpentan-2-one at 0 °C. Why? Controlling the temperature mitigates the exothermic nature of the S-alkylation, preventing polymerization.
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Step 3 (Cyclodehydration): Elevate the temperature to reflux (78 °C) and stir for 4 hours.
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Step 4 (Validation Checkpoint): The reaction mixture will transition from colorless to deep yellow. TLC monitoring (Hexane:EtOAc 4:1) must reveal the disappearance of the ketone starting material and the emergence of a highly UV-active spot corresponding to the aromatic thiazole.
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Step 5 (Isolation): Concentrate in vacuo, neutralize with saturated NaHCO3 (to free the basic thiazole from its HCl salt), and extract with dichloromethane.
Protocol B: SN2 Derivatization (Nucleophilic Substitution with Morpholine)
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Causality & Rationale: Acetonitrile (MeCN) is utilized as a polar aprotic solvent to leave the morpholine nucleophile unsolvated, maximizing its kinetic reactivity. K2CO3 acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the deactivation (protonation) of morpholine. Catalytic KI is introduced to facilitate an in situ Finkelstein reaction, converting the sluggish alkyl chloride to a highly reactive alkyl iodide, significantly lowering the activation energy barrier.
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Step 1 (Setup): Suspend 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole (1.0 eq), morpholine (1.2 eq), K2CO3 (2.0 eq), and KI (0.1 eq) in anhydrous MeCN.
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Step 2 (Reaction): Heat the suspension to 65 °C under an inert argon atmosphere for 12 hours.
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Step 3 (Validation Checkpoint): The formation of a fine, insoluble white precipitate (KCl) serves as an immediate visual confirmation that the displacement reaction is successfully progressing.
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Step 4 (Purification): Filter off the inorganic salts, concentrate the filtrate, and purify via flash column chromatography.
Analytical Characterization Signatures
To confirm the structural integrity of the synthesized or functionalized thiazole, specific spectroscopic signatures must be validated against expected theoretical values:
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FT-IR Spectroscopy: The C=N stretching vibration of the thiazole ring manifests strongly in the 1625–1590 cm⁻¹ region, while the C-Cl stretch of the alkyl chain is distinctly visible around 750–700 cm⁻¹[5].
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¹H NMR (CDCl₃): The defining feature is the isolated aromatic proton at C5 of the thiazole ring, typically appearing as a sharp singlet around
6.8 - 7.0 ppm. The methyl group at C2 will appear as a singlet near 2.6 ppm.
References
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Title: 1493559-11-7_4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole Source: ChemSrc Database URL: [Link]
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Title: Review of the synthesis and biological activity of thiazoles Source: Taylor & Francis Online URL: [Link]
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Title: Systematic Review On Thiazole And Its Applications Source: Kuey Journal URL: [Link]
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Title: Hantzsch Thiazole Synthesis Source: SynArchive URL: [Link]
